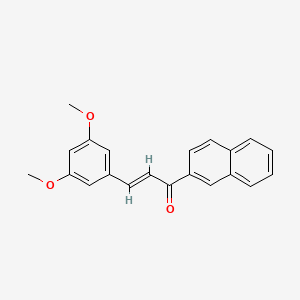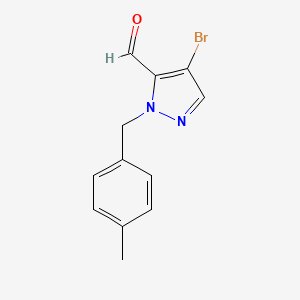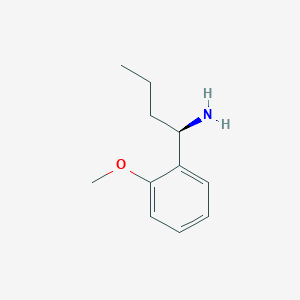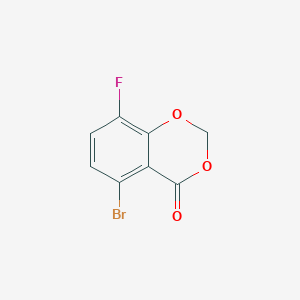![molecular formula C15H30N2O3 B12083859 N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
N-[2-(2-hydroxyethylamino)acetyl]undecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain (undecanamide) and a functional group containing a hydroxyethylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethylamino)acetyl]undecanamide typically involves the reaction of undecanoic acid with 2-(2-hydroxyethylamino)acetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-hydroxyethylamino)acetyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of N-[2-(2-oxoethylamino)acetyl]undecanamide.
Reduction: Formation of N-[2-(2-aminoethylamino)acetyl]undecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(2-hydroxyethylamino)acetyl]undecanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(2-hydroxyethylamino)acetyl]undecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino moiety can form hydrogen bonds with active sites, influencing the activity of the target molecule. The long aliphatic chain may also play a role in membrane interactions, affecting the compound’s bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-hydroxyethylamino)acetyl]octadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]hexadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]dodecanamide
Uniqueness
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, reactivity, and biological activity profiles.
Propriétés
Formule moléculaire |
C15H30N2O3 |
|---|---|
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethylamino)acetyl]undecanamide |
InChI |
InChI=1S/C15H30N2O3/c1-2-3-4-5-6-7-8-9-10-14(19)17-15(20)13-16-11-12-18/h16,18H,2-13H2,1H3,(H,17,19,20) |
Clé InChI |
ANWPFBVBDLIVOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)NC(=O)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)



![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)








![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
